molecular formula C21H20FNO3 B2650549 (Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 869077-31-6

(Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2650549
CAS No.: 869077-31-6
M. Wt: 353.393
InChI Key: RKYMSWYPIJFOBE-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H20FNO3 and its molecular weight is 353.393. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

  • A study described the synthesis of 3,5-Bis(arylidene)piperidin-4-one derivatives (BAPs), highlighting their potential antitumor activity due to their structural features. The asymmetric BAPs, related in structure to the compound , were synthesized and characterized. These compounds demonstrated preliminary cytotoxicity toward several human cell lines, indicating potential as antitumor agents (Yao et al., 2018).

Antioxidant Activity

  • Another study explored the synthesis of benzofuran derivatives through Strecker-type reactions, mentioning compounds structurally related to (Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one. The synthesized compounds were tested for their antioxidant activity using DPPH and ferric reducing antioxidant power (FRAP) assays, showing promising results (Ezzatzadeh & Hossaini, 2018).

Ligand Binding and PET Radiotracers

  • Several studies focused on the synthesis and evaluation of compounds with similar structures for their potential as ligands and radiotracers in positron emission tomography (PET) imaging. These compounds showed binding affinities to various receptors, indicating their potential in neurodegenerative disease research and treatment (Maestrup et al., 2009), (Moussa et al., 2010).

Pharmacokinetics and Drug Metabolism

  • Research on analogs of ALK inhibitors, closely related to the compound of interest, highlighted the importance of understanding the pharmacokinetics and metabolic stability of potential therapeutic agents. These studies explored the balance between drug stability in plasma and potency against specific targets, providing insight into the design of new drugs (Teffera et al., 2013).

Properties

IUPAC Name

(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO3/c22-15-6-4-14(5-7-15)12-19-20(25)16-8-9-18(24)17(21(16)26-19)13-23-10-2-1-3-11-23/h4-9,12,24H,1-3,10-11,13H2/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYMSWYPIJFOBE-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)F)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)F)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.